5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine
Overview
Description
5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as dimethyl and phenoxyethyl sulfanyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine typically involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes. This reaction is carried out in the presence of iodobenzene diacetate as an oxidizing agent at room temperature, yielding the desired triazolopyrimidine compound in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes like cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar in structure but lacks the phenoxyethyl sulfanyl group.
3-Amino-1,2,4-triazole: A simpler triazole compound with different functional groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness
5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5,7-dimethyl-3-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-11-10-12(2)19-14(16-11)17-18-15(19)21-9-8-20-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYMFJOIHCUFPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCCOC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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